6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Overview
Description
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with a methyl group attached to the triazole ring.
Mechanism of Action
Target of Action
The primary target of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is the c-Met kinase , a receptor tyrosine kinase . This protein plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
This compound acts as an inhibitor of c-Met kinase . It binds to the kinase, preventing it from participating in its usual signaling pathways. This disruption can lead to a decrease in cellular proliferation and migration, which are key processes in tumor growth and metastasis .
Biochemical Pathways
The compound’s interaction with c-Met kinase affects the hepatocyte growth factor (HGF)/c-Met signaling axis . This pathway is often deregulated in various cancers and plays a significant role in tumor invasive growth and metastasis .
Result of Action
The inhibition of c-Met kinase by this compound can lead to a decrease in tumor growth and metastasis . It’s also important to note that this compound has been found to have broad phosphodiesterase (pde) family inhibition, leading to myocardial degeneration in rats .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors For instance, the compound’s stability could be affected by temperature and pH Additionally, the presence of other molecules or drugs could potentially impact the compound’s efficacy through drug-drug interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-6-methylpyridazine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or pyridazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.
Scientific Research Applications
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential as a kinase inhibitor, which could have implications in cancer research and treatment.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also contain a triazole ring fused to another heterocycle and exhibit similar biological activities.
[1,2,4,5]tetrazine-based compounds: These compounds are used in energetic materials and have similar structural features but different applications.
Uniqueness
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to its specific structure and the presence of a methyl group, which can influence its biological activity and chemical reactivity. Its potential as a kinase inhibitor and its versatility in chemical reactions make it a valuable compound in various fields of research .
Properties
IUPAC Name |
6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-3-5-7-8-6(11)10(5)9-4/h2-3H,1H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNIPAGBGCEHIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NNC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423309 | |
Record name | 6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39030-53-0 | |
Record name | 6-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30423309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.